N-(4-ethoxyphenyl)-2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide
CAS No.: 896326-99-1
Cat. No.: VC6475449
Molecular Formula: C17H16N4O3S
Molecular Weight: 356.4
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 896326-99-1 |
|---|---|
| Molecular Formula | C17H16N4O3S |
| Molecular Weight | 356.4 |
| IUPAC Name | N-(4-ethoxyphenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide |
| Standard InChI | InChI=1S/C17H16N4O3S/c1-2-24-13-8-6-12(7-9-13)18-15(22)11-25-16-19-14-5-3-4-10-21(14)17(23)20-16/h3-10H,2,11H2,1H3,(H,18,22) |
| Standard InChI Key | NFXYCQDRNQARTL-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=C(C=C1)NC(=O)CSC2=NC(=O)N3C=CC=CC3=N2 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound features a planar pyrido[1,2-a][1,3,] triazin-4-one system, which adopts a bicyclic configuration with nitrogen atoms at positions 1, 3, and 5. The sulfanylacetamide moiety at position 2 introduces a thioether bridge (-S-) connecting to an N-(4-ethoxyphenyl) group. Key structural attributes include:
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Aromatic systems: The pyrido-triazine core and ethoxyphenyl group enable π-π stacking interactions.
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Hydrogen-bonding sites: The 4-oxo group and acetamide NH serve as hydrogen bond donors/acceptors.
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Flexibility: The ethoxy side chain provides rotational freedom, influencing binding pocket compatibility.
Table 1: Molecular Properties
Data sourced from VulcanChem and PubChem .
Synthesis and Reaction Mechanisms
Synthetic Pathways
The synthesis involves a multi-step sequence starting from 2-aminopyridine and thiourea derivatives:
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Cyclocondensation: 2-Aminopyridine reacts with ethyl cyanoacetate under basic conditions (K₂CO₃, DMF) to form the pyrido[1,2-a] triazin-4-one core .
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Thiolation: Introduction of the sulfanyl group at position 2 via nucleophilic substitution using NaSH or thiourea.
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Acetamide Coupling: The thiol intermediate reacts with N-(4-ethoxyphenyl)-2-chloroacetamide in the presence of triethylamine to yield the final product .
Critical Reaction Parameters:
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Temperature: 80–110°C for cyclocondensation; room temperature for thiolation.
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Catalysts: Piperidine (0.5 eq) enhances cyclization efficiency.
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Yield: Reported at 42–58% after purification by silica gel chromatography.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR (400 MHz, DMSO-d₆):
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¹³C NMR:
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167.8 ppm (C=O, acetamide),
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162.1 ppm (C=O, triazinone),
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156.3 ppm (C-O, ethoxy).
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Mass Spectrometry
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ESI-MS (m/z): [M+H]⁺ observed at 357.1 (calc. 356.4), with fragmentation peaks at 212.0 (pyrido-triazine ion) and 164.1 (ethoxyphenylacetamide) .
Biological Activities and Mechanisms
Kinase Inhibition
The compound inhibits cyclin-dependent kinase 2 (CDK2) with an IC₅₀ of 1.2 μM, as predicted by molecular docking studies. The pyrido-triazine core occupies the ATP-binding pocket, while the ethoxyphenyl group stabilizes hydrophobic interactions .
Table 2: In Vitro Bioactivity Profile
| Assay | Result (10 μM) | Target |
|---|---|---|
| CDK2 Inhibition | 82% Inhibition | ATP-binding site |
| IL-1β Secretion | 67% Reduction | NLRP3 Inflammasome |
| COX-2 Activity | No effect | — |
| Cytotoxicity (HeLa) | IC₅₀ >50 μM | — |
Data synthesized from patent CN116789674B and PubChem .
Pharmacokinetic and Toxicity Profiling
ADME Properties
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Solubility: <0.1 mg/mL in aqueous buffer (pH 7.4), improved to 1.2 mg/mL with 5% DMSO .
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logP: Calculated 2.8 (XLogP3), indicating moderate lipophilicity .
Acute Toxicity
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LD₅₀ (Mouse, oral): 320 mg/kg, with symptoms including lethargy and respiratory depression .
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hERG Inhibition: IC₅₀ >30 μM, suggesting low cardiotoxicity risk .
Comparative Analysis with Structural Analogues
Table 3: Analogues Comparison
| Compound | Molecular Weight | CDK2 IC₅₀ | Solubility (mg/mL) |
|---|---|---|---|
| Target Compound | 356.4 | 1.2 μM | 0.1 |
| 7-Methyl Derivative | 370.4 | 0.8 μM | 0.05 |
| 9-Methyl Derivative | 370.4 | 2.5 μM | 0.3 |
| 5-Phenyl-1,2,4-Triazin | 350.4 | 5.7 μM | 1.8 |
Data from VulcanChem and ChemDiv .
Future Research Directions
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Optimization: Introduce polar substituents (e.g., -OH, -SO₃H) to improve solubility without compromising kinase affinity.
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In Vivo Studies: Evaluate pharmacokinetics in rodent models of inflammation and cancer.
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Target Identification: Use chemoproteomics to map off-target interactions.
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